molecular formula C7H13FO2 B1457731 [4-(Fluoromethyl)oxan-4-yl]methanol CAS No. 1783691-33-7

[4-(Fluoromethyl)oxan-4-yl]methanol

Cat. No. B1457731
M. Wt: 148.18 g/mol
InChI Key: JNQMZCORSJHLAQ-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)oxan-4-yl]methanol (FMO) is a synthetic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FMO is a structural analog of the naturally occurring metabolite oxalic acid and has been studied for its ability to act as a proton donor in the presence of a base, making it a useful tool for the synthesis of various compounds. FMO has also been studied for its potential applications in the field of medicine, as it has been shown to possess a number of biochemical and physiological effects that could be beneficial in a variety of therapeutic contexts.

Scientific Research Applications

1. Analytical Biochemistry

[4-(Fluoromethyl)oxan-4-yl]methanol finds application in analytical biochemistry, specifically in high-performance liquid chromatography for the sensitive detection of amino acids. It serves as a fluorescent labeling reagent, enabling the precise separation and quantification of various amino acids, including proline and hydroxyproline, which are crucial in protein analysis (Watanabe & Imai, 1981).

2. Organic Synthesis

This compound is also significant in organic synthesis. For instance, it is utilized in the oxidation of various fluoroalkyl-substituted methanol derivatives, highlighting its role in developing new oxidation processes and comparing its efficiency with other oxidation methods (Tanaka, Ishihara & Konno, 2012).

3. Environmental Monitoring and Healthcare

In the field of environmental monitoring and healthcare, [4-(Fluoromethyl)oxan-4-yl]methanol is relevant in developing sensors. For instance, it has been used in constructing sensors based on yttrium oxide multishelled hollow structures for the highly selective and ultrasensitive detection of methanol, a significant advancement in detecting harmful substances in the environment and healthcare applications (Zheng et al., 2019).

4. Catalytic Applications

It plays a role in catalytic applications, such as in the enantioselective catalytic borane reductions of achiral ketones, showcasing its utility in producing chiral secondary alcohols, which are vital intermediates in pharmaceutical and fine chemical synthesis (Martens et al., 1992).

5. Methanol Gas Sensing Technology

The compound is integral in developing methanol gas sensing technology, where it contributes to highly sensitive detection methods, essential for environmental monitoring and ensuring food safety (Ishihara et al., 2013).

properties

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMZCORSJHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Fluoromethyl)oxan-4-yl]methanol

CAS RN

1783691-33-7
Record name [4-(fluoromethyl)oxan-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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